N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide
Description
N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azetidine ring, an oxadiazole ring, and a benzamide group, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-methyl-3-[5-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-19(15-8-5-4-6-9-15)23(29)27-13-18(14-27)22-25-20(26-30-22)16-10-7-11-17(12-16)21(28)24-2/h4-12,18-19H,3,13-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGRZCNYSMQMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide typically involves multiple steps, including the formation of the azetidine and oxadiazole rings. The process may start with the preparation of the azetidine intermediate, followed by the introduction of the oxadiazole moiety, and finally, the coupling with the benzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers may investigate its potential as a therapeutic agent for treating various diseases.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide include other azetidine and oxadiazole derivatives, such as:
- N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-ethoxybenzyl)pyrimidin-2-amine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and rings, which may confer unique chemical and biological properties
Biological Activity
N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 404.47 g/mol. The structure incorporates an oxadiazole ring, which is known for contributing to the biological activity of various compounds.
Antidepressant Activity
Recent studies have indicated that compounds similar to this compound may exhibit antidepressant-like effects. For instance, research on related benzamide derivatives has shown modulation of the serotonergic system, particularly through interactions with 5-HT receptors. Such interactions suggest a potential for developing new antidepressants based on this compound's structure .
Inhibition of Tyrosinase Activity
Tyrosinase is a critical enzyme in the melanin biosynthesis pathway. Compounds with structural similarities to N-methyl derivatives have demonstrated significant inhibitory effects on tyrosinase activity. This property could be beneficial in treating hyperpigmentation disorders and other skin conditions associated with excessive melanin production .
The biological activity of this compound may be attributed to several mechanisms:
- Serotonergic Modulation : Similar compounds have been shown to enhance serotonin levels by inhibiting reuptake and modulating receptor activity.
- Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase suggests a competitive mechanism where it binds to the active site of the enzyme, preventing substrate access.
- Antioxidant Properties : Some derivatives exhibit radical scavenging abilities, which can mitigate oxidative stress—a contributing factor in various diseases.
Case Studies and Research Findings
Q & A
Q. What are the key challenges in synthesizing N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide, and how can they be methodologically addressed?
Synthesis challenges include regioselective oxadiazole ring formation and steric hindrance during azetidine coupling. A stepwise approach is recommended:
Oxadiazole formation : Use microwave-assisted cyclization of acylhydrazides with nitriles under acidic conditions to improve yield and regioselectivity .
Azetidine coupling : Employ coupling agents like HATU/DIPEA in DMF to mitigate steric effects from the 2-phenylbutanoyl group .
Purification : Apply preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the final product.
Q. How can the structural conformation of this compound be validated experimentally?
Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks using HSQC and HMBC to confirm oxadiazole connectivity and azetidine stereochemistry.
- X-ray crystallography : Use SHELXL for refinement (e.g., resolving disorder in the phenylbutanoyl group) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~500–550 Da).
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize assays based on structural analogs (e.g., oxadiazole-containing antimicrobials ):
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, Candida spp.).
- Kinase inhibition : ADP-Glo™ assay for ERK1/2 (due to oxadiazole’s role in ATP-binding pocket interactions) .
- Cytotoxicity : MTT assay on HEK-293 and cancer cell lines (e.g., MCF-7, A549).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Design analogs with systematic substitutions:
- Azetidine modifications : Replace 2-phenylbutanoyl with cyclopropanecarbonyl (improves metabolic stability ).
- Oxadiazole substitutions : Introduce trifluoromethyl groups (enhances membrane permeability ).
- Benzamide variations : Test electron-withdrawing groups (e.g., -NO) at the para position for kinase affinity.
Table 1 : Preliminary SAR data for analogs (hypothetical):
| Modification | MIC (µg/mL) | ERK1/2 IC (nM) |
|---|---|---|
| Parent compound | 16 | 120 |
| CF-oxadiazole | 8 | 85 |
| Cyclopropane-azetidine | 32 | 45 |
Q. How to resolve contradictions in biological assay data (e.g., high potency but low solubility)?
- Solubility enhancement : Use co-solvents (DMSO/PEG-400) or formulate as nanocrystals via antisolvent precipitation .
- Permeability assessment : Parallel Artificial Membrane Permeability Assay (PAMPA) to differentiate intrinsic activity from transport limitations.
- Metabolic stability : Liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., azetidine ring oxidation) .
Q. What computational methods support target identification for this compound?
- Docking : AutoDock Vina with ERK2 (PDB: 4QTB) to predict oxadiazole-ATP interactions .
- MD simulations : GROMACS for 100 ns trajectories to assess azetidine conformational stability in binding pockets.
- ADMET prediction : SwissADME for bioavailability radar and BOILED-Egg model to prioritize analogs .
Q. How can crystallographic data improve synthesis reproducibility?
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, particularly for resolving pseudo-merohedral twinning .
- Thermal parameters : Analyze displacement ellipsoids to identify flexible regions (e.g., phenylbutanoyl side chain) requiring optimized crystallization conditions (e.g., slow vapor diffusion with tert-butanol).
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (microwave power, solvent purity) and characterize intermediates via -NMR at each step .
- Data conflict resolution : Apply multi-variable regression (e.g., PLS in SIMCA) to correlate structural features with assay outcomes.
- Crystallography reporting : Adopt CIF checklists and deposit structures in the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
